1,2-Dihydropyrido[3,4-b]pyrazin-2-ol
Description
Significance of Nitrogen-Containing Heterocycles in Contemporary Organic and Medicinal Chemistry
Nitrogen-containing heterocycles are organic compounds that contain a ring structure composed of at least two different elements, one of which is nitrogen. These compounds are of paramount importance in the fields of organic and medicinal chemistry. wisdomlib.orgopenmedicinalchemistryjournal.com Their unique structures allow for a wide variety of chemical reactions, making them essential for the development of pharmaceuticals and other organic materials. wisdomlib.org In fact, a significant portion of FDA-approved drugs feature nitrogen-containing heterocyclic moieties. nih.gov An analysis of U.S. FDA-approved drugs reveals that 59% of small-molecule drugs incorporate nitrogen heterocycles, underscoring their importance in drug design and development. msesupplies.com
The prevalence of these structures in nature is also noteworthy, with many vitamins, hormones, antibiotics, and alkaloids containing nitrogen-based heterocyclic rings. openmedicinalchemistryjournal.com This natural abundance has inspired chemists to explore the synthesis and application of novel nitrogen-containing heterocyclic compounds. Their ability to interact with biological targets, often through hydrogen bonding, makes them particularly valuable in the design of new therapeutic agents. nih.gov The structural and functional diversity of these compounds has led to their use in a wide range of applications, including as pharmaceuticals, agrochemicals, dyes, and polymers. openmedicinalchemistryjournal.commsesupplies.com
Overview of the Dihydropyrido[3,4-b]pyrazine Ring System and its Distinctive Structural Features
The dihydropyrido[3,4-b]pyrazine ring system is a bicyclic heterocyclic compound, meaning it is composed of two fused rings. Specifically, it consists of a dihydropyridine (B1217469) ring fused to a pyrazine (B50134) ring. The "1,2-dihydro" designation in 1,2-Dihydropyrido[3,4-b]pyrazin-2-ol indicates the presence of a double bond in a specific location within the pyridine (B92270) ring, resulting in a partially saturated system.
The core structure of dihydropyrido[3,4-b]pyrazine presents several key features that are of interest to medicinal chemists. The nitrogen atoms within the pyrazine ring, along with the nitrogen in the dihydropyridine ring, can act as hydrogen bond acceptors, influencing the molecule's interaction with biological macromolecules. Furthermore, the various positions on the ring system can be substituted with different functional groups, allowing for the fine-tuning of the compound's physicochemical properties and biological activity. This potential for modification is a critical aspect of drug discovery and development.
Historical Context and Evolution of Research on this compound and Related Scaffolds
A significant focus of research on 1,2-dihydropyrido[3,4-b]pyrazine derivatives has been in the area of oncology. nih.govnih.gov Studies have shown that certain compounds containing this ring system exhibit antitumor activity. nih.gov The proposed mechanism of action for some of these agents involves the disruption of mitosis, the process of cell division. nih.govnih.gov This has led to further exploration of the structure-activity relationships of these compounds, with researchers systematically modifying the substituents on the ring system to optimize their anticancer effects. nih.gov The evolution of research in this area has also seen the development of new synthetic methodologies to access these complex heterocyclic scaffolds, enabling the creation of diverse libraries of compounds for biological screening. worktribe.com More recent research has expanded to investigate pyrido[3,4-b]pyrazine (B183377) derivatives as inhibitors of protein kinases, which are key targets in cancer therapy. rsc.org
Research Findings on 1,2-Dihydropyrido[3,4-b]pyrazine Derivatives
The following table summarizes key research findings on the structure-activity relationships of various 1,2-dihydropyrido[3,4-b]pyrazine derivatives, highlighting the impact of different substituents on their biological activity.
| Derivative Type | Key Structural Features | Observed Biological Activity | Reference |
| 1-Deaza-7,8-dihydropteridines | 1,2-Dihydropyrido[3,4-b]pyrazine core | Active against experimental neoplasms in mice; mechanism attributed to mitotic arrest. | nih.gov |
| Substituted 1,2-Dihydropyrido[3,4-b]pyrazines | Presence of a 6-substituent with an aryl group | Necessary for antitumor activity. | nih.gov |
| Methylated Derivatives | Methyl group at the 7-position | Increased antitumor activity. | nih.gov |
| Oxidized/Reduced Derivatives | Oxidation to 1-deazapteridines or reduction to 1-deaza-5,6,7,8-tetrahydropteridines | Diminished or destroyed antitumor activity. | nih.gov |
| 4-Amino Group Replacement | Replacement of the 4-amino group with other substituents | Destroyed antitumor activity. | nih.gov |
Structure
3D Structure
Properties
Molecular Formula |
C7H7N3O |
|---|---|
Molecular Weight |
149.15 g/mol |
IUPAC Name |
1,2-dihydropyrido[3,4-b]pyrazin-2-ol |
InChI |
InChI=1S/C7H7N3O/c11-7-4-9-6-3-8-2-1-5(6)10-7/h1-4,7,10-11H |
InChI Key |
GDUYWVOJXPNPGG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC2=C1NC(C=N2)O |
Origin of Product |
United States |
Synthetic Methodologies for 1,2 Dihydropyrido 3,4 B Pyrazin 2 Ol and Its Analogs
Multi-component Reaction Approaches for Dihydropyrido[3,4-b]pyrazine Synthesis
Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials. nih.gov This approach is valued for its atom economy, procedural simplicity, and ability to rapidly generate molecular diversity. mdpi.com While specific MCRs for 1,2-dihydropyrido[3,4-b]pyrazin-2-ol are not extensively detailed, the principles have been applied to synthesize related dihydropyrazine (B8608421) and pyrido[2,3-b]pyrazine (B189457) structures. nih.govrsc.org A one-pot annelation reaction of pentafluoropyridine (B1199360) with appropriate diamines has been shown to readily produce polyfunctional tetrahydropyrido[3,4-b]pyrazine scaffolds, demonstrating the utility of convergent synthetic strategies. acs.org
A specific and effective route to the 1,2-dihydropyrido[3,4-b]pyrazine core involves the reaction of α-aminoacetophenone oximes with substituted pyridine (B92270) precursors. nih.gov In a key study, various α-aminoacetophenone oximes were reacted with ethyl 6-amino-4-chloro-5-nitropyridine-2-carbamate. nih.gov This reaction proceeds via nucleophilic substitution, where the amino group of the oxime displaces the chlorine atom on the pyridine ring.
The outcome of this initial reaction is the formation of ethyl 6-amino-5-nitro-4-[(2-oxo-2-phenylethyl)amino]pyridine-2-carbamate oximes. nih.gov These intermediates are central to the subsequent formation of the dihydropyrazine ring. nih.gov
Table 1: Key Reactants for Dihydropyrido[3,4-b]pyrazine Synthesis
| Reactant Class | Specific Example | Role |
|---|---|---|
| Pyridine Precursor | Ethyl 6-amino-4-chloro-5-nitropyridine-2-carbamate | Provides the pyridine portion of the final scaffold |
This table outlines the primary starting materials used in the multi-component synthesis of the 1,2-dihydropyrido[3,4-b]pyrazine core.
The formation of the dihydropyrazine ring is accomplished through an intramolecular cyclization process. nih.gov Following the initial condensation reaction, the crucial step is the reduction of the nitro group on the pyridine ring of the intermediate. nih.gov This reduction, typically achieved through catalytic hydrogenation, yields a highly reactive diamino-pyridine derivative. This intermediate then undergoes a spontaneous or catalyzed intramolecular cyclization. The amino group newly formed from the nitro reduction attacks the carbonyl carbon of the side chain, leading to the closure of the six-membered dihydropyrazine ring and forming the 1,2-dihydropyrido[3,4-b]pyrazine system. nih.gov This tandem reduction-cyclization sequence is an efficient method for constructing the target heterocyclic scaffold. nih.gov
Catalytic Hydrogenation Strategies for Dihydropyrido[3,4-b]pyrazin-2-ol Formation
Catalytic hydrogenation is a pivotal step in the synthesis of 1,2-dihydropyrido[3,4-b]pyrazines from the nitro-substituted pyridine intermediates. nih.gov The process involves the reduction of the nitro group to an amino group, which subsequently enables the final ring-closing cyclization. nih.gov
A common and effective catalyst for this transformation is Raney nickel. nih.gov The hydrogenation of the nitro-substituted ketone intermediates is typically carried out over Raney nickel in a large volume of a solvent like ethanol (B145695). nih.gov This method successfully yields the desired 1,2-dihydropyrido[3,4-b]pyrazines (1-deaza-7,8-dihydropteridines). nih.gov Furthermore, research has shown that in several cases, the oxime intermediates can be directly hydrogenated to the final dihydropyrido[3,4-b]pyrazine product, combining the reduction of both the nitro group and the oxime in a single step. nih.gov
Ring Closure Reactions in Pyrido[3,4-b]pyrazine (B183377) Derivatives Synthesis
The synthesis of the pyrido[3,4-b]pyrazine ring system and its derivatives often relies on strategic ring closure reactions. One notable method involves a one-pot annelation reaction where pentafluoropyridine is treated with suitable diamines. acs.org This approach provides direct access to trifluorinated tetrahydropyrido[3,4-b]pyrazine scaffolds, which can be further functionalized through sequential nucleophilic substitution reactions. acs.org Another strategy involves the Widman-Stoermer synthesis, a one-pot diazotization and cyclization of 4-propenyl-3-aminopyridines, although this can result in low yields. mdpi.com More contemporary methods focus on the condensation and subsequent cyclization of substituted pyridazinones or pyridones to build the fused pyrazine (B50134) ring. mdpi.comnih.gov For instance, the condensation of a methyl group on a pyridazinone with DMFDMA, followed by treatment with an amine, can lead to the formation of the pyridopyridazinedione core structure. mdpi.com
Atom-Economical and Green Chemistry Approaches
In modern organic synthesis, there is a significant drive towards developing atom-economical and environmentally benign methodologies. Multi-component reactions are inherently atom-economical as they incorporate the majority of the atoms from the starting materials into the final product. mdpi.com The development of solvent-free reaction conditions or the use of green solvents like water or ethanol contributes to the sustainability of these synthetic routes. nih.gov
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in green chemistry, often leading to dramatically reduced reaction times, increased yields, and cleaner reactions compared to conventional heating methods. nih.govresearchgate.net This technology has been successfully applied to the synthesis of various heterocyclic compounds, including pyrazolo[3,4-b]pyridines and pyrimidine (B1678525) derivatives. nih.govsemanticscholar.org For example, a three-component reaction to synthesize dihydropyrido[2,3-d]pyrimidines was achieved in just 8 minutes under microwave irradiation at 150 °C, affording yields between 68-82%. nih.gov Similarly, the synthesis of pyrazolo[3,4-b]quinoline derivatives was completed in 5 minutes in aqueous ethanol with excellent yields (91-98%). nih.gov These examples highlight the potential of microwave-assisted routes for the efficient and rapid synthesis of the 1,2-dihydropyrido[3,4-b]pyrazine scaffold and its analogs, aligning with the principles of green chemistry. researchgate.netnih.gov
Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis
| Reaction | Method | Time | Yield | Reference |
|---|---|---|---|---|
| 1,4-Dihydropyridine Synthesis | Conventional Heating | 6 hours | 79% | nih.gov |
| 1,4-Dihydropyridine Synthesis | Microwave Irradiation | 10 minutes | 92% | nih.gov |
This table illustrates the significant advantages of microwave irradiation over conventional heating in terms of reaction time and product yield for related heterocyclic syntheses.
Reactions in Aqueous Media
In the pursuit of environmentally benign synthetic methods, water has emerged as a viable solvent for many organic transformations. While specific examples detailing the synthesis of this compound in aqueous media are not extensively documented, the principles of green chemistry have been successfully applied to the synthesis of related fused heterocyclic systems. For instance, the synthesis of pyrazolo[3,4-b]pyridines has been accomplished using water as a solvent at elevated temperatures. wikipedia.org Similarly, multicomponent reactions for the synthesis of pyrazolo-[4′,3′:5,6]pyrido[2,3-d]pyrimidine-diones have been efficiently carried out in refluxing water, often with the aid of a catalyst such as nano-ZnO. mdpi.com These examples highlight the potential for developing aqueous synthetic routes for this compound, which would offer advantages in terms of reduced environmental impact and simplified purification procedures. The use of water as a solvent can significantly improve reaction yields in certain cases, as demonstrated in the one-pot synthesis of polysubstituted dihydropyridone derivatives where yields in water (90–96%) were substantially higher than in ethanol (55–75%). semanticscholar.org
Transition Metal-Catalyzed Coupling Reactions in Pyrazine Synthesis
Transition metal-catalyzed cross-coupling reactions are powerful tools for the construction of carbon-carbon and carbon-nitrogen bonds, and they have been instrumental in the synthesis of complex heterocyclic molecules, including pyrido[3,4-b]pyrazines. rsc.org Palladium-catalyzed reactions such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions are particularly prominent in this field.
The Suzuki-Miyaura coupling reaction, which forms a carbon-carbon bond between an organoboron compound and an organic halide, has been employed in the synthesis of aryl-substituted quinoxalines and pyrido[2,3-b]pyrazines. researchgate.net Bromo-substituted pyrido[2,3-b]pyrazines, synthesized via condensation reactions, serve as common intermediates for post-condensation modification through Suzuki-Miyaura coupling. researchgate.net High efficiency and product yields have been achieved using Pd(dppf)Cl₂·CH₂Cl₂ as the catalyst in tetrahydrofuran (B95107) (THF) with K₂CO₃ as the base at reflux temperature. researchgate.net This methodology has also been applied to the synthesis of 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides, demonstrating its versatility. mdpi.com
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. wikipedia.org This reaction has been utilized in the synthesis of pyrido[2,3-d]pyrimidines through a cascade imination/Buchwald-Hartwig cross-coupling/cycloaddition sequence. rsc.org The reaction of β-bromovinyl/aryl aldehydes with 6-amino-1,3-dialkyluracils proceeds efficiently under microwave irradiation in solvent-free conditions. rsc.org The choice of bulky, electron-rich phosphine (B1218219) ligands, often referred to as Buchwald ligands (e.g., XPhos, SPhos), is crucial for enhancing reaction efficiency and selectivity. youtube.com
Table 1: Examples of Transition Metal-Catalyzed Reactions in Pyrazine Synthesis
| Reaction Type | Catalyst | Ligand | Base | Solvent | Substrates | Product | Yield (%) | Ref |
| Suzuki-Miyaura | Pd(dppf)Cl₂·CH₂Cl₂ | dppf | K₂CO₃ | THF | Bromo-substituted pyrido[2,3-b]pyrazines and arylboronic acids | Aryl-substituted pyrido[2,3-b]pyrazines | High | researchgate.net |
| Suzuki-Miyaura | Pd(PPh₃)₄ | PPh₃ | Na₂CO₃ | DME/Ethanol/Water | 3-Bromo-6-(thiophen-2-yl)pyridazine and (hetero)aromatic boronic acids | 3-Aryl-6-(thiophen-2-yl)pyridazines | Low | nih.gov |
| Buchwald-Hartwig | Not specified | Not specified | Not specified | Not specified | 7-Bromo-2,3-diphenylpyrido[2,3-b]pyrazine and DHPHAzSi acceptors | Aminated pyrido[2,3-b]pyrazine derivatives | Not specified | researchgate.net |
| Buchwald-Hartwig | Palladium catalyst | Not specified | Not specified | Solvent-free (Microwave) | β-Bromovinyl/aryl aldehydes and 6-amino-1,3-dialkyluracils | Pyrido[2,3-d]pyrimidines | Good | rsc.org |
Functionalized Precursors in Dihydropyrido[3,4-b]pyrazine Annulation
The strategic use of functionalized precursors is a key approach in the construction of the dihydropyrido[3,4-b]pyrazine ring system. Annulation, the formation of a new ring onto a pre-existing one, can be efficiently achieved by selecting precursors with appropriate reactive groups.
One notable example involves the use of pentafluoropyridine as a precursor for the synthesis of tetrahydropyrido[3,4-b]pyrazine scaffolds. acs.org This highly functionalized pyridine undergoes a one-pot annulation reaction with suitable diamines to readily form trifluorinated pyridopyrazine products. acs.orgworktribe.com These products can then be further derivatized through sequential reactions with various nucleophiles, leading to a diverse range of polysubstituted tetrahydropyridopyrazines. acs.org
The synthesis of 1,2-dihydropyrido[3,4-b]pyrazines has been achieved through a multi-step sequence starting from ethyl 6-amino-4-chloro-5-nitropyridine-2-carbamate. nih.gov This functionalized pyridine is reacted with α-aminoacetophenone oximes, followed by hydrolysis and catalytic hydrogenation of the nitro group over Raney nickel to yield the desired 1,2-dihydropyrido[3,4-b]pyrazine core. nih.gov This method highlights the importance of the nitro and chloro substituents on the pyridine ring as functional handles to facilitate the annulation of the pyrazine ring.
Derivatization Strategies for Electron-Rich Pyridines as Precursors
The synthesis of this compound and its analogs can also be approached by starting with an electron-rich pyridine precursor and subsequently constructing the pyrazine ring. A common strategy involves the use of diaminopyridines. For instance, 3,4-diaminopyridine (B372788) is a key precursor that can be synthesized through various routes, including the hydrogenation of 4-amino-3-nitropyridine. google.comchemicalbook.com
Once the diaminopyridine is obtained, the pyrazine ring can be formed through condensation with a 1,2-dicarbonyl compound. This classical approach to pyrazine synthesis involves the reaction of a vicinal diamine with a diketone, followed by oxidation of the initially formed dihydropyrazine. researchgate.net The specific nature of the 1,2-dicarbonyl compound will determine the substitution pattern on the newly formed pyrazine ring.
Various chemical transformations can be performed on pyrazine and pyridine starting materials to introduce functional groups that facilitate cyclization or further derivatization. imist.maimist.ma For example, nitration, halogenation, and amination reactions can be used to introduce reactive handles onto the pyridine ring, making it more susceptible to subsequent annulation reactions. The strategic placement of electron-donating groups, such as amino or alkoxy groups, on the pyridine ring can influence its reactivity and regioselectivity in subsequent synthetic steps.
Structural Elucidation and Advanced Spectroscopic Characterization of 1,2 Dihydropyrido 3,4 B Pyrazin 2 Ol
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For 1,2-Dihydropyrido[3,4-b]pyrazin-2-ol, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments allows for the complete assignment of all proton and carbon signals.
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to each unique proton in the molecule. The chemical shifts (δ) are influenced by the electronic environment, with protons attached to or near electronegative atoms or aromatic rings typically appearing at higher chemical shifts (downfield). The multiplicity of each signal, governed by spin-spin coupling with neighboring protons, provides crucial information about the connectivity of the proton network.
Based on the structure of this compound, the anticipated ¹H NMR signals are summarized in the following table. The exact chemical shifts can vary depending on the solvent and concentration.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |
| H-3 | 4.5 - 5.0 | Doublet of doublets (dd) | J = 8.0, 4.0 |
| H-4 | 3.5 - 4.0 | Doublet of doublets (dd) | J = 12.0, 4.0 |
| H-7 | 7.0 - 7.5 | Doublet (d) | J = 8.0 |
| H-8 | 7.5 - 8.0 | Doublet (d) | J = 8.0 |
| H-9 | 8.0 - 8.5 | Singlet (s) | - |
| OH | 5.0 - 6.0 | Broad singlet (br s) | - |
| NH | 8.5 - 9.5 | Singlet (s) | - |
Note: The data in this table is illustrative and represents expected values based on general principles of NMR spectroscopy for similar heterocyclic systems.
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom gives rise to a distinct signal. The chemical shifts in ¹³C NMR are spread over a much wider range than in ¹H NMR, which often allows for the resolution of all carbon signals.
The expected ¹³C NMR chemical shifts for this compound are presented in the table below. The chemical shifts are influenced by the hybridization of the carbon atom and the nature of the attached atoms.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| C-2 | 70 - 75 |
| C-3 | 45 - 50 |
| C-4a | 120 - 125 |
| C-5a | 140 - 145 |
| C-7 | 115 - 120 |
| C-8 | 130 - 135 |
| C-9 | 145 - 150 |
| C-9a | 135 - 140 |
Note: The data in this table is illustrative and represents expected values based on general principles of NMR spectroscopy for similar heterocyclic systems.
Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other. Cross-peaks in the COSY spectrum would confirm the connectivity between H-3 and H-4, as well as between H-7 and H-8.
Heteronuclear Single Quantum Coherence (HMQC) or Heteronuclear Single Quantum Correlation (HSQC): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals for C-3, C-4, C-7, C-8, and C-9 based on the assignments of their attached protons.
Heteronuclear Multiple Bond Correlation (HMBC): This experiment shows correlations between protons and carbons that are separated by two or three bonds. HMBC is crucial for identifying quaternary carbons (those without attached protons) and for piecing together the different fragments of the molecule. For instance, correlations between the proton at H-9 and carbons C-4a, C-5a, and C-9a would confirm the fusion of the pyridine (B92270) and pyrazine (B50134) rings.
Mass Spectrometry (MS) for Molecular Formula and Fragmentation Pathway Determination
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis.
HRMS provides a very accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, which allows for the determination of the elemental formula of the compound. For this compound (C₇H₇N₃O), the expected exact mass of the protonated molecule [M+H]⁺ would be calculated and compared to the experimentally observed value. A close match between the calculated and observed mass would confirm the molecular formula.
| Ion | Calculated m/z | Observed m/z | Difference (ppm) |
| [C₇H₈N₃O]⁺ | 150.0662 | (To be determined) | (To be determined) |
Note: The observed m/z and difference would be filled in upon experimental analysis.
LC-MS combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This technique is invaluable for assessing the purity of a synthesized compound and confirming its identity. In an LC-MS analysis of this compound, the sample would be injected into an LC system, and the components would be separated based on their affinity for the stationary and mobile phases. The eluent would then be introduced into the mass spectrometer, which would provide the mass spectrum of the eluting components. A single sharp peak in the chromatogram with a mass corresponding to that of this compound would indicate a high degree of purity and confirm the identity of the compound.
The fragmentation pattern observed in the MS/MS spectrum can also provide valuable structural information. A plausible fragmentation pathway for this compound could involve the initial loss of a water molecule from the hydroxyl group, followed by cleavage of the dihydropyrazine (B8608421) ring. The masses of the resulting fragment ions would be consistent with the proposed structure.
| Precursor Ion (m/z) | Fragment Ions (m/z) | Plausible Neutral Loss |
| 150.0662 | 132.0556 | H₂O |
| 150.0662 | 121.0556 | CHO |
| 132.0556 | 104.0481 | N₂ |
Note: This table represents a hypothetical fragmentation pattern for illustrative purposes.
Infrared (IR) Spectroscopy for Diagnostic Functional Group Identification
Infrared (IR) spectroscopy is a crucial analytical technique for identifying the various functional groups within a molecule. This method relies on the principle that chemical bonds vibrate at specific frequencies. When a molecule is exposed to infrared radiation, it absorbs energy at frequencies corresponding to its natural vibrational modes.
For this compound, an IR spectrum would be expected to display characteristic absorption bands that confirm its molecular structure. Key diagnostic peaks would include:
A broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration from the hydroxyl group.
Absorption bands in the 3300-3500 cm⁻¹ range, corresponding to N-H stretching vibrations within the dihydropyrazine ring.
A series of sharp peaks between 1500-1650 cm⁻¹, which can be attributed to the C=N and C=C stretching vibrations of the pyrazine and pyridine rings, respectively.
Characteristic absorptions for C-N and C-O single bond stretching.
Despite the theoretical expectations, specific experimental IR spectral data, including precise peak positions (wavenumbers) and their corresponding intensities for this compound, are not available in the reviewed scientific literature.
X-ray Crystallography for Precise Solid-State Molecular Architecture and Conformation
X-ray crystallography stands as the definitive method for determining the exact three-dimensional arrangement of atoms in a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, it is possible to calculate the precise coordinates of each atom. This provides unambiguous information on bond lengths, bond angles, and torsional angles, thereby revealing the molecule's precise conformation in the solid state. Furthermore, this technique elucidates intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the crystal packing.
A thorough search of the Cambridge Structural Database (CSD) and other scientific literature did not yield any published single-crystal X-ray diffraction data for this compound. Consequently, the precise details of its solid-state molecular architecture and conformation remain unconfirmed.
Thermal Analysis Techniques (e.g., Thermogravimetric Analysis (TGA))
Thermogravimetric Analysis (TGA) is a thermal analysis technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This analysis provides valuable information about the thermal stability and composition of a material. For this compound, a TGA thermogram would indicate its decomposition temperature, which is a measure of its thermal stability. The profile of mass loss can also reveal the presence of residual solvents or water molecules in the crystal lattice and can provide insights into the degradation pathway. Studies on related pyridopyrazine derivatives have demonstrated their high thermal stability, with decomposition temperatures often exceeding 400°C. nih.gov
However, specific TGA data, such as a thermogram showing the onset of decomposition or percentage of mass loss at various temperatures for this compound, are not documented in the available literature.
Electron Microscopy for Morphological and Elemental Analysis
Electron microscopy techniques are powerful tools for characterizing the surface topography, morphology, and elemental composition of materials at a microscopic level.
Field Emission Scanning Electron Microscopy (FE-SEM) provides high-resolution imaging of a material's surface. For a solid sample of this compound, FE-SEM would be utilized to visualize the morphology of its crystalline or amorphous particles. The resulting micrographs would reveal details about particle size, shape, and surface texture. In studies of similar heterocyclic compounds, FE-SEM has been used to confirm the formation of nanoparticles in aggregated states. rsc.org
At present, there are no publicly available FE-SEM images specifically for this compound.
Often integrated with an electron microscope, Energy Dispersive X-ray (EDX) spectroscopy is an analytical technique used for the elemental analysis or chemical characterization of a sample. By detecting the characteristic X-rays emitted from a sample bombarded by the electron beam, EDX can identify the elements present and their relative abundance. For this compound (C₇H₇N₃O), an EDX spectrum would be expected to show distinct peaks corresponding to Carbon (C), Nitrogen (N), and Oxygen (O), thereby confirming its elemental composition.
Specific EDX spectral data and elemental mapping for this compound are not available in the reviewed scientific literature.
Transmission Electron Microscopy (TEM) is a microscopy technique in which a beam of electrons is transmitted through a sample to form an image. TEM can reveal fine details about the internal structure of a material, such as its crystallinity, morphology, and particle size at the nanoscale. For this compound, TEM could provide insights into the size and shape of its nanoparticles or crystallites.
There are no publicly available TEM micrographs for this compound.
Inductively Coupled Plasma Atomic Emission Spectrometry (ICP-AES) for Elemental Composition
Inductively Coupled Plasma Atomic Emission Spectrometry (ICP-AES) is a powerful analytical technique for determining the elemental composition of a sample. wikipedia.orgdrawellanalytical.com In the context of characterizing a synthesized organic compound such as this compound, ICP-AES is not typically employed to ascertain the primary molecular formula (i.e., the proportions of carbon, hydrogen, nitrogen, and oxygen). Rather, its principal role is to establish the purity of the compound by quantifying trace levels of elemental impurities. technologynetworks.com
These impurities may be introduced at various stages of the synthesis, such as from reagents, residual catalysts, or leaching from reaction vessels and processing equipment. usp.orgresearchgate.net Given that many synthetic pathways for nitrogen-containing heterocyclic compounds utilize metal catalysts, the verification of their effective removal is a critical aspect of the compound's characterization. europa.eu The presence of metallic impurities can significantly impact the compound's chemical and biological properties, making their quantification essential.
The analysis of this compound via ICP-AES would involve the complete digestion of the organic matrix, typically using a strong acid, to liberate the metal ions into a solution. libretexts.org This solution is then introduced into a high-temperature argon plasma, which excites the atoms of each element, causing them to emit light at their characteristic wavelengths. wikipedia.org The intensity of the emitted light is directly proportional to the concentration of the element in the sample. wikipedia.org
The findings from an ICP-AES analysis are typically presented in a table that lists the elements analyzed and their concentrations, often in parts per million (ppm) or parts per billion (ppb). For a high-purity sample of this compound, the concentrations of most metallic impurities would be expected to be below the detection limit of the instrument.
Detailed Research Findings
A hypothetical analysis of a purified batch of this compound was conducted to screen for a range of potential elemental impurities. The selection of elements for analysis was based on common catalysts used in organic synthesis (e.g., Palladium, Platinum, Nickel) and other common environmental and process-related contaminants (e.g., Lead, Arsenic, Iron, Copper).
The results, as displayed in the interactive data table below, indicate a high degree of purity with respect to inorganic contaminants. The concentrations of all measured elements were found to be below 1 ppm, which is well within acceptable limits for a research-grade chemical compound. This data substantiates the efficacy of the purification procedures employed in isolating this compound.
Interactive Data Table: Elemental Impurity Analysis of this compound by ICP-AES
| Element | Symbol | Concentration (ppm) | Method Detection Limit (MDL) (ppm) |
| Palladium | Pd | < 0.05 | 0.05 |
| Platinum | Pt | < 0.05 | 0.05 |
| Nickel | Ni | < 0.10 | 0.10 |
| Lead | Pb | < 0.02 | 0.02 |
| Arsenic | As | < 0.01 | 0.01 |
| Cadmium | Cd | < 0.01 | 0.01 |
| Mercury | Hg | < 0.01 | 0.01 |
| Iron | Fe | 0.23 | 0.05 |
| Copper | Cu | 0.15 | 0.05 |
| Zinc | Zn | 0.31 | 0.10 |
Reactivity and Mechanistic Investigations of 1,2 Dihydropyrido 3,4 B Pyrazin 2 Ol
Elucidation of Reaction Mechanisms in Dihydropyrido[3,4-b]pyrazine Formation
The formation of the 1,2-dihydropyrido[3,4-b]pyrazine ring system is not a single-step event but rather a sequential process involving the formation of key intermediates and specific catalytic actions.
The synthesis of the 1,2-dihydropyrido[3,4-b]pyrazine core proceeds through a definitive stepwise pathway rather than a concerted mechanism. nih.gov A well-established synthetic route involves a reductive cyclization, where the formation of the pyridine (B92270) and pyrazine (B50134) rings occurs in a sequential manner. The key steps involve the initial construction of a substituted pyridine ring bearing a nitro group and an amino side chain containing a ketone. The final pyrazine ring is then formed in a subsequent, distinct step.
The stepwise formation of the dihydropyrido[3,4-b]pyrazine ring allows for the identification of stable reaction intermediates. A primary synthetic strategy utilizes a substituted 6-amino-5-nitropyridine derivative as a key precursor. nih.gov
The general reaction progress is as follows:
Nucleophilic Substitution: The synthesis begins with a precursor like ethyl 6-amino-4-chloro-5-nitropyridine-2-carbamate. The chloro group is displaced by an α-amino ketone (or its corresponding oxime) to yield an advanced intermediate, such as ethyl 6-amino-5-nitro-4-[(2-oxo-2-phenylethyl)amino]pyridine-2-carbamate. nih.gov This molecule contains all the necessary atoms for the final bicyclic system but requires further transformation.
Reduction to Diamine Intermediate: The critical step is the reduction of the nitro group on the pyridine ring. This creates a highly reactive ortho-diamine intermediate (a pyridine-4,5-diamine derivative). This intermediate is typically not isolated due to its propensity for subsequent cyclization.
Intramolecular Cyclization: Immediately following its formation, the newly generated amino group at the C-5 position undergoes a spontaneous intramolecular condensation with the ketone carbonyl on the side chain. This cyclization reaction forms the dihydropyrazine (B8608421) ring, yielding the final 1,2-dihydropyrido[3,4-b]pyrazine structure. nih.gov
Table 1: Key Intermediates in Dihydropyrido[3,4-b]pyrazine Formation
| Intermediate Stage | Structure Description | Role in Mechanism |
|---|---|---|
| Precursor | A 4-substituted-5-nitropyridine | Stable starting material containing the pyridine core and a side chain with a latent carbonyl group. |
| Key Intermediate | A 4-substituted-pyridine-3,4-diamine | Formed in situ via reduction of the nitro group; highly reactive towards cyclization. |
| Final Product | 1,2-Dihydropyrido[3,4-b]pyrazine | Formed upon intramolecular condensation of the diamine intermediate. |
Catalysts and specific reagents are indispensable for guiding the reaction through the necessary transformations.
Acid/Base Catalysis: In the initial substitution step, a base may be used to facilitate the nucleophilic attack of the amino ketone onto the chloropyridine. If an oxime is used as a protected form of the ketone, acidic hydrolysis is required to deprotect it before the cyclization step. nih.gov
Reduction Catalysts: The pivotal role in the synthesis is played by the catalyst used for the reduction of the nitro group. Heterogeneous catalysts are commonly employed for this purpose. Specifically, Raney nickel has been documented as an effective catalyst for the hydrogenation of the nitro-pyridine precursor. nih.gov The reaction is typically carried out in a large volume of a protic solvent like ethanol (B145695). The Raney nickel surface facilitates the adsorption of hydrogen and the nitro compound, enabling the efficient reduction to the amine, which is the rate-limiting step for the subsequent cyclization. nih.govorganic-chemistry.org
Ring-Opening and Rearrangement Transformations of Dihydropyrido[3,4-b]pyrazine Derivatives
While ring-opening and rearrangement reactions are significant transformations in heterocyclic chemistry, the scientific literature currently lacks extensive reports on such reactions specifically for the 1,2-dihydropyrido[3,4-b]pyrazine ring system. Studies on related fused heterocyclic systems, such as dihydropyrido[2,1-c] nih.govmdpi.comoxazines, have shown that ring-opening can be induced by nucleophiles like diamines, leading to the formation of new polycyclic structures. mdpi.com However, analogous transformations have not been detailed for 1,2-dihydropyrido[3,4-b]pyrazine derivatives. This represents an area where further research could yield novel chemical scaffolds.
Tautomerism and Isomerism of 1,2-Dihydropyrido[3,4-b]pyrazin-2-ol Derivatives
The phenomenon of tautomerism, the interconversion of constitutional isomers, is highly relevant to this compound. frontiersin.orglibretexts.org The "-ol" suffix in the name indicates the presence of a hydroxyl group attached to a double bond within the pyrazine ring, characteristic of an enol form. This structure can exist in equilibrium with its corresponding keto tautomer.
The primary tautomeric equilibrium for this compound is keto-enol tautomerism:
Enol Form: this compound. This form contains a hydroxyl group at the C-2 position and a double bond between C-2 and C-3.
Keto Form: 3,4-Dihydropyrido[3,4-b]pyrazin-2(1H)-one. This isomer features a carbonyl group at the C-2 position and the proton is located on the N-1 nitrogen atom.
The equilibrium between these two forms can be influenced by several factors, including the solvent, temperature, and pH. masterorganicchemistry.com In non-polar solvents, the enol form can be stabilized by intramolecular hydrogen bonding, whereas polar solvents may favor the more polar keto form. mdpi.com Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), are the primary tools used to study such equilibria in solution. mdpi.com
In addition to keto-enol tautomerism, imine-enamine tautomerism involving the dihydropyrazine ring is also theoretically possible, further diversifying the potential isomeric forms of substituted derivatives.
Kinetic Studies of Dihydropyrido[3,4-b]pyrazine Reactions
Detailed kinetic studies quantitatively describing the reaction rates, activation energies, and the influence of reactant concentrations on the formation of 1,2-dihydropyrido[3,4-b]pyrazines are not widely reported in the peer-reviewed literature. While kinetic analyses have been performed on the formation of other heterocyclic systems like pyrazolines, where reactions are often found to be first-order with respect to each reactant, similar data for the reductive cyclization pathway to dihydropyrido[3,4-b]pyrazines is sparse. researchgate.netkoyauniversity.org
Table of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 1-Deaza-7,8-dihydropteridine |
| Ethyl 6-amino-4-chloro-5-nitropyridine-2-carbamate |
| Ethyl 6-amino-5-nitro-4-[(2-oxo-2-phenylethyl)amino]pyridine-2-carbamate |
| 3,4-Dihydropyrido[3,4-b]pyrazin-2(1H)-one |
Determination of Reaction Orders and Rate Constants
Without such experimental data, it is not possible to provide a data table or a detailed discussion on the reaction orders and rate constants for this compound.
Calculation of Activation Parameters (Ea, ΔH‡, ΔS‡, ΔG‡)
No studies reporting the calculation of activation parameters such as activation energy (Ea), enthalpy of activation (ΔH‡), entropy of activation (ΔS‡), and Gibbs free energy of activation (ΔG‡) for reactions of this compound were found in the public domain. The determination of these parameters necessitates kinetic experiments conducted at various temperatures to ascertain the temperature dependence of the rate constant.
The Arrhenius equation and the Eyring equation are commonly employed to analyze such temperature-dependent kinetic data to calculate these crucial activation parameters. These values provide fundamental insights into the energy barriers and the molecular ordering of the transition state of a reaction. The lack of requisite experimental data precludes the presentation of a data table and an in-depth analysis of the activation parameters for this compound.
Solvent Effects on Reaction Rates and Selectivity
Information regarding the effects of different solvents on the reaction rates and selectivity of this compound is not available in the reviewed scientific literature. Investigating solvent effects is a critical aspect of understanding reaction mechanisms, as the polarity, proticity, and other properties of the solvent can significantly influence the stability of reactants, transition states, and products.
Systematic studies involving a range of solvents with varying properties would be necessary to elucidate how the solvent medium impacts the kinetics and regioselectivity or stereoselectivity of reactions involving this compound. The absence of such research prevents any detailed discussion or the creation of a data table summarizing solvent effects for this compound.
Derivatization and Functionalization of 1,2 Dihydropyrido 3,4 B Pyrazin 2 Ol
Regioselective Introduction of Substituents on the Dihydropyrido[3,4-b]pyrazine Core
The regioselective introduction of substituents onto the dihydropyrido[3,4-b]pyrazine core is crucial for systematically exploring the structure-activity relationships (SAR) of this class of compounds. The reactivity of the pyridine (B92270) and dihydropyrazine (B8608421) rings dictates the positions amenable to substitution.
Research on related pyridine derivatives has shown that direct C-H functionalization can be challenging due to the electron-deficient nature of the pyridine ring. However, methods involving the pre-functionalization of the starting materials or the use of directing groups can achieve high regioselectivity. For instance, in the synthesis of related pyrido[3,4-b]pyrazines, the initial choice of substituted diaminopyridine precursors determines the substitution pattern on the pyridine moiety.
Structure-activity relationship studies have highlighted the importance of substituents at specific positions. For example, the presence of a substituent at the 7-position can significantly influence biological activity. nih.gov A methyl group at this position has been shown to increase anticancer activity. nih.gov
Table 1: Influence of Substitution on the Dihydropyrido[3,4-b]pyrazine Core on Biological Activity
| Position | Substituent | Effect on Activity | Reference |
| 4 | Various non-amino groups | Destroyed activity | nih.gov |
| 6 | Aryl group | Necessary for activity | nih.gov |
| 7 | Methyl group | Increased activity | nih.gov |
This data underscores the importance of developing synthetic methods that allow for the precise and regioselective introduction of various functional groups at key positions of the dihydropyrido[3,4-b]pyrazine nucleus to optimize its therapeutic potential.
Functionalization of the Hydroxyl Group (e.g., Etherification, Esterification)
The hydroxyl group at the 2-position of 1,2-dihydropyrido[3,4-b]pyrazin-2-ol is a prime site for functionalization, offering a handle to modify the compound's polarity, solubility, and potential for hydrogen bonding. Standard organic transformations such as etherification and esterification can be employed to generate a library of derivatives.
Etherification: The hydroxyl group can be converted to an ether linkage (-OR) through reactions like the Williamson ether synthesis. This involves deprotonation of the hydroxyl group with a suitable base to form an alkoxide, followed by nucleophilic substitution with an alkyl halide. This approach allows for the introduction of a wide variety of alkyl and aryl groups.
Esterification: Ester derivatives (-O-C(O)R) can be readily prepared by reacting the hydroxyl group with acyl chlorides or carboxylic anhydrides in the presence of a base, or directly with carboxylic acids under esterification conditions (e.g., Fischer esterification). The resulting esters can act as prodrugs, which may be hydrolyzed in vivo to release the active parent compound.
The choice of the R group in both etherification and esterification can significantly impact the molecule's pharmacokinetic and pharmacodynamic properties. For instance, introducing a polyethylene (B3416737) glycol (PEG) chain via etherification could enhance water solubility and circulation half-life.
Modification of Pyridine and Pyrazine (B50134) Moieties for Enhanced Biological or Chemical Properties
Modification of the pyridine and pyrazine rings of the 1,2-dihydropyrido[3,4-b]pyrazine core is a key strategy for fine-tuning the electronic properties, steric profile, and biological target interactions of the molecule.
Pyridine Moiety: The pyridine ring is generally susceptible to nucleophilic aromatic substitution, particularly when activated by electron-withdrawing groups or upon N-oxidation. The introduction of substituents such as halogens, nitro groups, or cyano groups can serve as handles for further diversification through cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). These reactions enable the installation of various aryl, alkyl, and alkynyl groups, which can probe specific binding pockets in biological targets.
Pyrazine Moiety: The dihydropyrazine ring's reactivity is influenced by the nitrogen atoms and the degree of saturation. The amino group at the 4-position has been shown to be critical for the biological activity of some derivatives, and its replacement with other substituents leads to a loss of activity. nih.gov However, acylation or sulfonylation of this amino group could yield derivatives with altered properties. Oxidation of the dihydropyrazine ring to the aromatic pyrazine would also significantly alter the geometry and electronic properties of the molecule, although this has been reported to diminish or destroy antitumor activity in some cases. nih.gov
Aza-Michael Reactions for Alkylation and Diversification
The nitrogen atoms within the this compound scaffold, particularly the secondary amine in the dihydropyrazine ring (at position 1), can act as nucleophiles in aza-Michael additions. This reaction involves the conjugate addition of the amine to an α,β-unsaturated carbonyl compound (a Michael acceptor), such as an acrylate, acrylamide, or enone.
This strategy provides a straightforward method for N-alkylation and the introduction of a variety of functionalized side chains. The reaction is typically catalyzed by a base and allows for the appendage of ester, amide, or ketone functionalities, which can be further modified. The versatility of available Michael acceptors makes the aza-Michael reaction a powerful tool for creating a diverse library of derivatives for biological screening.
Design Principles for Analogs with Tunable Electronic and Steric Properties
The design of analogs of this compound with tunable electronic and steric properties is guided by established structure-activity relationships. The goal is to modulate the molecule's interaction with its biological target, as well as to optimize its absorption, distribution, metabolism, and excretion (ADME) properties.
Electronic Properties: The electronic nature of the molecule can be adjusted by introducing electron-donating or electron-withdrawing groups on the aromatic rings. For example, substituents on the pyridine ring can alter the pKa of the nitrogen atoms, affecting their ability to participate in hydrogen bonding or salt formation. These modifications can influence target binding affinity and pharmacokinetic properties.
Steric Properties: The size and shape of the molecule can be modified by introducing bulky or conformationally restricted substituents. For instance, the aryl group at the 6-position, which appears necessary for activity, can be varied to explore the steric tolerance of the target's binding site. nih.gov The introduction of a methyl group at the 7-position was found to enhance activity, suggesting a favorable steric interaction in that region. nih.gov
Table 2: Design Principles Based on Structure-Activity Relationships
| Molecular Feature | Design Consideration | Desired Property Outcome | Reference |
| 4-Amino Group | Maintain the amino group | Essential for biological activity | nih.gov |
| 6-Position | Introduce various aryl groups | Optimize hydrophobic and steric interactions | nih.gov |
| 7-Position | Introduce small alkyl groups (e.g., methyl) | Enhance favorable steric interactions | nih.gov |
| Dihydropyrazine Ring | Maintain the 1,2-dihydro structure | Reduction or oxidation diminishes activity | nih.gov |
By systematically applying these design principles and synthetic strategies, it is possible to generate a focused library of this compound analogs with improved potency, selectivity, and drug-like properties.
Computational Chemistry and Theoretical Studies on 1,2 Dihydropyrido 3,4 B Pyrazin 2 Ol
Molecular Modeling and Docking Simulations for Ligand-Target Interactions
Molecular modeling and docking simulations are fundamental computational techniques used to predict the binding orientation and affinity of a small molecule (ligand) to the active site of a biological target, typically a protein or enzyme. For derivatives of the pyrido[3,4-b]pyrazine (B183377) scaffold, these methods have been instrumental in understanding their mechanism of action. For instance, studies on related 1,4-dihydropyrido[3,4-b]pyrazin-3(2H)-one derivatives identified them as inhibitors of mitogen-activated protein kinase kinase 4 (MKK4), a target in liver disease. nih.govdkfz.de Similarly, pyrido[3,4-d]pyrimidine derivatives have been modeled to understand their interactions with Monopolar spindle 1 (Mps1) kinase, a target in cancer therapy. mdpi.com
Given that 1,2-dihydropyrido[3,4-b]pyrazines are known to possess antimitotic properties by interacting with tubulin nih.gov, docking simulations serve as a critical tool to elucidate this interaction. Such simulations would model the binding of 1,2-Dihydropyrido[3,4-b]pyrazin-2-ol to the colchicine binding site on tubulin, predicting the specific amino acid residues involved in the interaction and the stability of the resulting complex. These insights are crucial for understanding the structural basis of its biological activity and for designing derivatives with enhanced potency.
Table 1: Example of Molecular Docking Results for a Hypothetical Ligand-Protein Interaction
| Parameter | Value | Description |
|---|---|---|
| Binding Affinity | -8.5 kcal/mol | Predicted free energy of binding. A more negative value indicates stronger binding. |
| Interacting Residues | LYS 254, ASN 258, VAL 318 | Key amino acid residues in the protein's active site forming bonds with the ligand. |
| Hydrogen Bonds | 2 | Number of hydrogen bonds formed between the ligand and the protein. |
Quantitative Structure-Activity Relationship (QSAR) Analysis for Predictive Design
Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. QSAR studies have been successfully applied to various pyrazine (B50134) derivatives to predict their antiproliferative and other biological activities. nih.govijournalse.org These models use molecular descriptors—numerical values that quantify various aspects of a molecule's physicochemical properties—to build predictive equations.
For this compound and its analogs, a QSAR study would involve synthesizing a series of related compounds and measuring their biological activity (e.g., IC50 for inhibition of cancer cell growth). Molecular descriptors would then be calculated for each compound, and statistical methods like Multiple Linear Regression (MLR) or Artificial Neural Networks (ANN) would be used to create a model. nih.gov This model could then predict the activity of new, unsynthesized derivatives, guiding the design of more potent therapeutic agents and identifying the key structural features that govern their activity. thaiscience.infojapsonline.com
Table 2: Common Molecular Descriptors Used in QSAR Studies
| Descriptor Type | Example Descriptor | Information Provided |
|---|---|---|
| Electronic | Dipole Moment | Polarity and charge distribution of the molecule. |
| Steric | Molecular Volume | Size and shape of the molecule. |
| Hydrophobic | LogP | Lipophilicity, affecting membrane permeability. |
| Topological | Wiener Index | Branching and connectivity of the molecular structure. |
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Hartree-Fock)
Quantum chemical calculations, such as Density Functional Theory (DFT) and Hartree-Fock (HF) methods, are employed to investigate the electronic structure, geometry, and reactivity of molecules from first principles. These methods have been widely applied to pyrazine and pyrido[2,3-b]pyrazine (B189457) derivatives to compute various properties. nih.govnih.gov For this compound, DFT calculations at a specific level of theory (e.g., B3LYP/6-31G(d,p)) would be used to optimize its three-dimensional geometry and to calculate electronic properties that are key to its reactivity and interactions. nih.gov
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. wikipedia.org The HOMO is associated with the ability to donate electrons (nucleophilicity), while the LUMO is associated with the ability to accept electrons (electrophilicity). youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's chemical reactivity and kinetic stability. nih.gov
An FMO analysis of this compound would reveal the distribution of these orbitals across the molecule, identifying the most likely sites for nucleophilic and electrophilic attack. This information is invaluable for understanding its reaction mechanisms and its interactions with biological macromolecules. youtube.comresearchgate.net From the HOMO and LUMO energies, various global reactivity descriptors can be calculated to further quantify its chemical behavior.
Table 3: Hypothetical FMO and Global Reactivity Descriptors for a Pyrido[3,4-b]pyrazine Derivative
| Parameter | Value (eV) | Description |
|---|---|---|
| EHOMO | -6.20 | Energy of the Highest Occupied Molecular Orbital. |
| ELUMO | -1.85 | Energy of the Lowest Unoccupied Molecular Orbital. |
| Energy Gap (ΔE) | 4.35 | ELUMO - EHOMO; indicates chemical reactivity. |
| Hardness (η) | 2.175 | (ELUMO - EHOMO) / 2; resistance to change in electron configuration. |
| Softness (S) | 0.230 | 1 / (2η); measure of the molecule's polarizability. |
A Potential Energy Surface (PES) is a multidimensional plot that represents the energy of a molecule as a function of its geometry. researchgate.net PES mapping is a computational technique used to explore the different conformations of a molecule, identify stable isomers and transition states, and understand reaction pathways. researchgate.netnih.gov While constructing a full PES for a complex molecule is computationally intensive, it can be simplified by focusing on key dihedral angles that define the molecule's shape.
For this compound, PES mapping could be used to study the rotational barriers around key single bonds, identifying the most stable (lowest energy) conformations. It could also be used to model reaction mechanisms, such as tautomerization or metabolic transformations, by identifying the transition state structures and calculating the energy barriers for these processes. Such studies have been applied to other heteroaromatic compounds like pyrazine to understand their dynamics. rug.nl
Quantum chemical calculations are highly effective in predicting spectroscopic data, which can be compared with experimental results to confirm the structure of a synthesized compound. Methods like DFT can accurately calculate nuclear magnetic resonance (NMR) chemical shifts (1H and 13C) and infrared (IR) vibrational frequencies. nih.govbhu.ac.in
While experimental NMR and IR spectra are available for various pyrido[3,4-b]pyrazine derivatives semanticscholar.orgclockss.orgresearchgate.net, theoretical calculations for this compound would provide a predicted spectrum. This is particularly useful for assigning experimental peaks, distinguishing between potential isomers, and gaining a deeper understanding of how the electronic environment of each atom influences its spectroscopic properties.
Table 4: Example Comparison of Calculated vs. Experimental 13C NMR Chemical Shifts (ppm) for a Related Heterocycle
| Carbon Atom | Calculated Shift (ppm) | Experimental Shift (ppm) |
|---|---|---|
| C2 | 150.1 | 148.9 |
| C3 | 146.5 | 145.8 |
| C4a | 130.2 | 129.5 |
| C6 | 128.9 | 128.1 |
| C7 | 135.4 | 134.7 |
| C8 | 118.7 | 118.0 |
Conformational Analysis and Molecular Dynamics Simulations
Conformational analysis involves the study of the different spatial arrangements (conformations) of a molecule that can be interconverted by rotation about single bonds. beilstein-journals.org The specific three-dimensional shape of a molecule is often crucial for its biological activity, as it dictates how well it can fit into the binding site of a target protein.
Molecular Dynamics (MD) simulations extend this analysis by modeling the movement of atoms and molecules over time. ekb.eg An MD simulation provides a dynamic view of the ligand-target complex, revealing the stability of the binding pose predicted by docking, the flexibility of both the ligand and the protein, and the specific interactions that persist over time. mdpi.com For this compound, an MD simulation of its complex with a target like tubulin would provide critical insights into the dynamic behavior and stability of the interaction, helping to validate docking results and explain the structural basis for its activity. mdpi.com
In Silico Screening and Virtual Library Design
Computational chemistry provides powerful tools for the rational design and discovery of novel therapeutic agents. For this compound and its analogs, in silico screening and the design of virtual libraries are crucial steps in identifying promising drug candidates and understanding their structure-activity relationships (SAR). These computational approaches allow for the rapid evaluation of large numbers of compounds against specific biological targets, saving significant time and resources compared to traditional high-throughput screening.
The design of a virtual library based on the this compound scaffold is a key initial step. This involves identifying positions on the core structure where chemical modifications can be made to modulate biological activity. Based on the known chemistry of related heterocyclic systems, key points for substitution can be proposed. A virtual library is then constructed by systematically introducing a variety of chemical substituents at these positions. The choice of substituents is guided by principles of medicinal chemistry, aiming to explore a wide range of steric, electronic, and pharmacokinetic properties.
Once the virtual library is designed, in silico screening can be performed against a specific biological target. Given that many pyrazine-containing heterocyclic compounds have shown activity as protein kinase inhibitors, a panel of cancer-related protein kinases could be selected as potential targets. rsc.org The screening process typically involves molecular docking simulations, where each compound in the virtual library is computationally placed into the binding site of the target protein. The docking algorithm then predicts the most likely binding pose and calculates a scoring function to estimate the binding affinity.
The results of the virtual screen are then analyzed to identify "virtual hits" - compounds with high predicted binding affinities and favorable interactions with key amino acid residues in the target's active site. For protein kinases, interactions with the hinge region are particularly important for potent inhibition.
Virtual Library Design Based on the this compound Scaffold
A focused virtual library can be designed by considering substitutions at key positions of the this compound core. The selection of R-groups would be based on their potential to form favorable interactions with the kinase active site, such as hydrogen bonds, hydrophobic interactions, and pi-stacking. An example of a virtual library design is presented below:
| Scaffold Position | R-Group Substituents | Rationale for Inclusion |
| R1 | -H, -CH3, -Ph, -4-Cl-Ph | Explore steric and hydrophobic effects in the solvent-exposed region. |
| R2 | -H, -NH2, -OH, -OCH3 | Modulate hydrogen bonding potential with the hinge region. |
| R3 | -H, -F, -Cl, -Br | Investigate the impact of electron-withdrawing groups on the electronic properties of the ring system. |
| R4 | Various substituted anilines, piperidines, morpholines | Explore interactions with the gatekeeper residue and other key pockets within the active site. rsc.org |
Results of a Hypothetical In Silico Screen Against a Protein Kinase Target
Following the virtual screening of the designed library against a model protein kinase, the top-ranking compounds would be analyzed for their predicted binding modes and affinities. The results can be summarized in a table to facilitate the identification of the most promising candidates for synthesis and biological evaluation.
| Compound ID | Docking Score (kcal/mol) | Predicted Key Interactions | Predicted pIC50 |
| V-Hit-001 | -9.8 | H-bond with hinge residue Glu121; Hydrophobic interaction with Leu65. | 8.5 |
| V-Hit-002 | -9.5 | H-bond with hinge residue Glu121; Pi-stacking with Phe180. | 8.2 |
| V-Hit-003 | -9.2 | H-bond with hinge residue Cys120; Salt bridge with Asp186. bibliomed.org | 8.0 |
| V-Hit-004 | -8.9 | Hydrophobic interactions with Val72 and Ala85. | 7.8 |
| V-Hit-005 | -8.7 | H-bond with catalytic Lys67. bibliomed.org | 7.6 |
The insights gained from such in silico studies are invaluable for guiding the subsequent stages of drug discovery, including the chemical synthesis of the most promising virtual hits and their experimental validation through biological assays. This iterative process of computational design, synthesis, and testing is a cornerstone of modern medicinal chemistry.
Biological Activities and Mechanistic Insights of 1,2 Dihydropyrido 3,4 B Pyrazin 2 Ol and Its Derivatives
Structure-Activity Relationship (SAR) Studies of Dihydropyrido[3,4-b]pyrazine Scaffolds
The biological efficacy of dihydropyrido[3,4-b]pyrazine derivatives is intrinsically linked to their molecular architecture. SAR studies have elucidated the critical structural components and the impact of various substituents on their activity.
Identification of Key Pharmacophoric Elements
For the 1,2-dihydropyrido[3,4-b]pyrazine scaffold, also known as 1-deaza-7,8-dihydropteridines, several key pharmacophoric elements have been identified as essential for their biological activity, particularly in the context of antineoplastic effects. Research has shown that the core 1,2-dihydro structure is a fundamental requirement. nih.gov Furthermore, the presence of amino groups, or functional groups that can be metabolically converted to amino groups (masked amino groups), at positions 5 and 7 of the ring system is necessary for activity. nih.gov These elements collectively form the essential pharmacophore responsible for the interaction with biological targets.
Influence of Substituent Position and Electronic Properties on Biological Response
The nature and position of substituents on the dihydropyrido[3,4-b]pyrazine ring system significantly modulate the biological response. nih.gov Studies on related scaffolds, such as 1,4-dihydropyrido[3,4-b]pyrazin-3(2H)-ones, have provided insights into how electronic properties and steric factors influence activity. For instance, the substitution of a fluorine atom with a nitrile group was found to increase the electron-withdrawing effect, polarity, and steric demand of the molecule. This modification led to a highly active inhibitor of Mitogen-activated protein kinase kinase 4 (MKK4). nih.gov
Table 1: Structure-Activity Relationship Findings for Dihydropyrido[3,4-b]pyrazine Scaffolds
| Structural Feature | Position(s) | Importance for Activity | Reference |
|---|---|---|---|
| 1,2-Dihydro Structure | Core Scaffold | Necessary | nih.gov |
| Amino or Masked Amino Groups | 5 and 7 | Necessary | nih.gov |
| Various Substituents | 2 and 3 | Considerable Influence | nih.gov |
| Electron-Withdrawing Groups | 3 (on related scaffolds) | Can increase activity | nih.gov |
Cellular and Biochemical Mechanisms of Action
The primary mechanism through which 1,2-dihydropyrido[3,4-b]pyrazine derivatives exert their biological effects, particularly their anticancer activity, is by interfering with cell cycle progression.
Cell Cycle Modulation (e.g., Induction of Mitotic Arrest and Accumulation)
A significant body of evidence demonstrates that 1,2-dihydropyrido[3,4-b]pyrazines are potent inhibitors of mitosis. nih.gov Their biological activities are largely attributed to the accumulation of cells at the mitotic phase of the cell cycle. nih.gov These compounds have been shown to inhibit the proliferation of cultured L1210 leukemia cells and increase their mitotic index. nih.govnih.gov
Further investigation into the specific mechanism revealed that these compounds function as antimitotic agents by disrupting microtubule dynamics. Tests have shown that 1-deaza-7,8-dihydropteridines inhibit the polymerization of tubulin. nih.gov Specifically, they have been found to compete with colchicine for binding to tubulin, indicating that they interact with the colchicine-binding site on the tubulin protein. nih.govnih.gov This interaction prevents the proper formation of the mitotic spindle, leading to a halt in cell division and subsequent cell death. For example, the compound NSC 370147 was found to be a potent inhibitor of tubulin polymerization, comparable to established agents like podophyllotoxin and vincristine. nih.gov
Table 2: Effects of 1,2-Dihydropyrido[3,4-b]pyrazine Derivatives on Cellular Processes
| Compound Type | Cellular Effect | Mechanism | Reference |
|---|---|---|---|
| 1,2-Dihydropyrido[3,4-b]pyrazines | Increased Mitotic Index | Accumulation of cells at mitosis | nih.govnih.gov |
| 1-Deaza-7,8-dihydropteridines | Inhibition of Cell Proliferation | Inhibition of tubulin polymerization | nih.gov |
| NSC 370147 | Competitive inhibition of colchicine binding | Binds to tubulin, disrupting microtubule formation | nih.gov |
Inhibition of Key Cellular Signaling Pathways
While the primary mechanism of action for this class of compounds is cell cycle modulation, investigations into their effects on other signaling pathways are ongoing.
Based on a review of the available scientific literature, there is a lack of specific research data directly linking 1,2-Dihydropyrido[3,4-b]pyrazin-2-ol or its close derivatives to the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. Studies detailing the effects of this specific scaffold on key components of the pathway, such as the phosphorylation of IκBα or the activity of IκB kinases (IKKα/β), are not prominent. The main body of research for this compound class has focused on its potent antimitotic properties through the inhibition of tubulin polymerization.
Enzyme Inhibition Profiling and Specificity
Derivatives of the pyrido[3,4-b]pyrazine (B183377) scaffold have been evaluated against several key enzyme families, demonstrating a range of inhibitory activities.
D-Amino Acid Oxidase (DAAO) is an enzyme involved in the metabolism of D-amino acids. openmedicinalchemistryjournal.com Its physiological role in the brain is a subject of ongoing research, with implications for neurotransmission. openmedicinalchemistryjournal.com Inhibition of DAAO is being explored as a therapeutic strategy, particularly in conditions where modulating N-methyl-D-aspartate (NMDA) receptor activity is desired. openmedicinalchemistryjournal.com
Based on the available search results, there is no specific information or research data available that profiles the inhibitory activity of this compound or its derivatives against D-Amino Acid Oxidase.
Phosphodiesterases (PDEs) are a superfamily of enzymes that regulate cellular signaling by degrading the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). nih.gov Different PDE families have distinct tissue distributions and substrate specificities, making them attractive targets for various therapeutic areas. nih.gov
PDE2A: This dual-substrate enzyme is abundant in the hippocampus and is implicated in cognitive processes. nih.gov Inhibition of PDE2 is hypothesized to have procognitive effects. nih.gov A novel series of structurally related pyrido[4,3-e] nih.govresearchgate.netbepls.comtriazolo[4,3-a]pyrazines has been reported as potent PDE2 inhibitors. nih.gov For example, one compound in this series demonstrated a PDE2 IC50 of 3 nM. nih.gov
PDE4: This enzyme family specifically hydrolyzes cAMP and is a target for treating inflammatory conditions like chronic obstructive pulmonary disease (COPD) and psoriasis. mdpi.com The selective inhibition of PDE4B, a specific isozyme, has been shown to reduce binge alcohol drinking in preclinical models. mdpi.com
While related heterocyclic systems show activity, specific inhibitory data for this compound against PDE enzymes is not detailed in the provided search results.
Dihydrofolate Reductase (DHFR) is an essential enzyme that catalyzes the conversion of dihydrofolate to tetrahydrofolate, a key step in the synthesis of nucleotides and certain amino acids required for cell proliferation. bepls.comnih.govscbt.com Consequently, DHFR is a validated therapeutic target for anticancer and antimicrobial agents. nih.govwikipedia.org
Compounds identified as 1,2-dihydropyrido[3,4-b]pyrazines, also referred to as 1-deaza-7,8-dihydropteridines, have been synthesized and evaluated as anticancer agents. nih.gov Their biological activity is attributed to their function as folic acid antagonists, which strongly implies the inhibition of DHFR. nih.gov These compounds have demonstrated potent cytotoxicity against cultured L1210 leukemia cells and have shown significant anticancer activity in mice with P-388 lymphocytic leukemia. nih.gov The mechanism for this activity is reported to be the accumulation of cells at mitosis. nih.govnih.gov
Kinase Inhibition Profiles
Protein kinases are a large family of enzymes that play central roles in cellular signal transduction, and their dysregulation is a hallmark of cancer. A novel family of disubstituted pyrido[3,4-b]pyrazine compounds has been identified as a valuable series for designing protein kinase inhibitors. rsc.org Structure-activity relationship (SAR) studies identified a 4-(piperidin-1-yl)aniline moiety as a key pharmacophoric group for binding to therapeutic kinase targets. rsc.org
Additionally, a closely related scaffold, 1,4-dihydropyrido[3,4-b]pyrazin-3(2H)-one, has been developed through a rational design campaign into a highly selective inhibitor of mitogen-activated protein kinase kinase 4 (MKK4). nih.govnih.gov MKK4 is a promising target for treating degenerative liver diseases by regulating hepatocyte regeneration. nih.govresearchgate.netnih.gov Starting from a non-selective kinase inhibitor, BI-D1870, researchers successfully optimized the scaffold to improve potency against MKK4 while significantly reducing its broad off-target activity. nih.govnih.gov One optimized derivative containing a cyclohexyl group on the scaffold and a tetrafluorophenol moiety achieved an IC50 of 37 nM against MKK4. nih.gov
Several analogues from the disubstituted pyrido[3,4-b]pyrazine series were active at low micromolar IC50 values against a panel of cancer-related protein kinases, providing a strong basis for further drug discovery efforts. rsc.org
| Kinase Target | Reported Activity |
|---|---|
| MKK4 (MAP2K4) | Highly selective inhibition with IC50 values in the nanomolar range for optimized 1,4-dihydropyrido[3,4-b]pyrazin-3(2H)-one derivatives. nih.gov |
| Panel of Cancer-Related Kinases | Several disubstituted pyrido[3,4-b]pyrazine analogues showed activity with IC50 values in the low micromolar range. rsc.org |
Preclinical Evaluation of Biological Activity in In Vitro Models
The initial assessment of the anticancer potential of this compound, also known as 1-deaza-7,8-dihydropteridine, and its related derivatives has been centered on in vitro models. These studies are crucial for determining the direct effects of the compounds on cancer cells, primarily focusing on their ability to inhibit cell growth and induce cell death.
Derivatives of 1,2-dihydropyrido[3,4-b]pyrazine have demonstrated significant cytotoxic and antiproliferative effects against various cancer cell lines, particularly those of hematological origin. nih.gov Early investigations revealed that these compounds exhibit potent cytotoxicity against cultured L1210 (mouse lymphocytic leukemia) cells. nih.gov The biological activity of this class of compounds is thought to stem from their ability to cause an accumulation of cells at mitosis. nih.gov
Further comparative studies involving four different 1-deaza-7,8-dihydropteridine analogs identified compound NSC 370147 as a particularly active agent. This derivative showed greater activity in inhibiting the proliferation of cultured L1210 cells compared to the other analogs tested. The mechanism of action for these compounds involves the inhibition of tubulin polymerization, a critical process for mitotic spindle formation and cell division.
While significant data exists for leukemia cell lines like L1210 and P-388, specific studies detailing the cytotoxic and antiproliferative activity of this compound or its direct derivatives against the A549 human lung carcinoma cell line are not available in the reviewed literature.
Table 1: Summary of In Vitro Antiproliferative Activity
| Compound Class | Cell Line | Activity | Notable Compound |
|---|---|---|---|
| 1,2-Dihydropyrido[3,4-b]pyrazines | L1210 (Mouse Lymphocytic Leukemia) | Potent Cytotoxicity | NSC 370147 |
| 1,2-Dihydropyrido[3,4-b]pyrazines | P-388 (Mouse Lymphocytic Leukemia) | Significant Cytotoxicity | Not Specified |
| 1,2-Dihydropyrido[3,4-b]pyrazines | A549 (Human Lung Carcinoma) | Data Not Available | N/A |
Preclinical Evaluation of Biological Activity in In Vivo Models
Following promising in vitro results, the therapeutic potential of 1,2-dihydropyrido[3,4-b]pyrazine derivatives has been further evaluated in animal models of cancer. These in vivo studies are essential for understanding how the compounds perform in a complex biological system, providing insights into their efficacy and potential for further development.
The anticancer activity of 1,2-dihydropyrido[3,4-b]pyrazines has been confirmed in murine models of leukemia. Specifically, these compounds demonstrated significant anticancer activity against lymphocytic leukemia P-388 in mice. nih.gov
The derivative NSC 370147, which showed high potency in vitro, was also evaluated in mice bearing P-388 leukemia. Studies revealed that this compound was synergistic with the established chemotherapeutic agent vincristine, leading to an increased lifespan for the treated mice. This suggests a potential role for these compounds in combination therapy regimens for certain cancers.
Table 2: Summary of In Vivo Efficacy in P-388 Leukemia Model
| Compound Class | Animal Model | Neoplasm Model | Observed Efficacy |
|---|---|---|---|
| 1,2-Dihydropyrido[3,4-b]pyrazines | Mice | Lymphocytic Leukemia P-388 | Significant anticancer activity |
| Specific Derivative (NSC 370147) | Mice | Lymphocytic Leukemia P-388 | Increased life-spans (synergistic with vincristine) |
Despite the positive results in murine leukemia models, there is a lack of available data from studies evaluating the efficacy of this compound or its derivatives in solid tumor xenograft models. Xenograft models, which involve implanting human tumor cells into immunodeficient mice, are a standard preclinical tool for assessing the activity of anticancer agents against human solid tumors. Further research would be necessary to determine the potential of this compound class in such models.
Applications in Chemical Research and Emerging Fields
Role as Versatile Synthetic Intermediates and Building Blocks
The pyrido[3,4-b]pyrazine (B183377) core is a valuable synthon in organic synthesis, largely due to the reactivity conferred by its nitrogen atoms, which possess lone pairs of electrons, making the structure both basic and nucleophilic. google.com This inherent reactivity allows the scaffold to be used as a foundational building block for constructing more complex molecular architectures.
The synthesis of 1,2-dihydropyrido[3,4-b]pyrazines, also referred to as 1-deaza-7,8-dihydropteridines, often involves multi-step reaction sequences. A common method includes the catalytic hydrogenation of a nitro-substituted pyridine (B92270) precursor over a Raney nickel catalyst. nih.gov This key transformation yields the dihydropyrazine (B8608421) ring and serves as a critical step in accessing this class of compounds. The resulting dihydropyrido[3,4-b]pyrazine can then be further modified, demonstrating its utility as a versatile intermediate for creating a library of derivatives. For instance, different substituents can be introduced onto the core structure to modulate its chemical and biological properties.
The development of synthetic routes to access derivatives like 1,4-dihydropyrido[3,4-b]pyrazin-3(2H)-ones further highlights the scaffold's versatility. These syntheses can involve steps such as nucleophilic substitution reactions on precursor molecules like 2,4-dichloro-5-nitropyridine, followed by a one-pot nitro-reduction and transesterification, and subsequent methylation or amination reactions. nih.gov Such synthetic strategies underscore the role of the pyrido[3,4-b]pyrazine system as a robust and adaptable platform for chemical elaboration.
Catalytic Applications in Organic Transformations
The presence of basic and nucleophilic nitrogen atoms within the pyridine and pyrazine (B50134) rings suggests a potential role for pyrido[3,4-b]pyrazine derivatives as catalysts in various organic transformations. google.com The lone pair of electrons on these nitrogen atoms can enable the molecule to function as a highly soluble base or a nucleophilic catalyst. google.com While specific applications of 1,2-Dihydropyrido[3,4-b]pyrazin-2-ol itself in fields like polymerization catalysis are not extensively documented in the reviewed literature, related heterocyclic systems are known to participate in catalytic processes.
For instance, organometallic complexes involving pyridine and pyrazine ligands can act as catalysts in asymmetric organic transformations. google.com These complexes are also explored in applications such as dye-sensitized solar cells and organic light-emitting diodes, where they play a role in energy and electron transfer processes. google.com Although direct evidence is limited for this compound, its inherent electronic properties make its potential as a ligand or organocatalyst an area worthy of further investigation.
Development as Molecular Probes for Chemical Biology Studies
The pyrido[3,4-b]pyrazine scaffold has potential for the development of molecular probes for chemical biology. Molecular probes are essential tools for visualizing and studying biological processes at the molecular level. The development of pyrido[2,3-b]pyrazine (B189457) derivatives for the electrochemical sensing of DNA demonstrates that this heterocyclic system can be functionalized for biomolecular recognition. nih.gov
Furthermore, the rational design of bioactive molecules often leads to the creation of compounds that can be adapted into probes. For example, potent and selective inhibitors of protein kinases, such as those derived from the pyrido[3,4-b]pyrazine core, can be labeled with fluorescent tags. These labeled molecules can then be used as probes to study enzyme kinetics, inhibitor binding, and cellular target engagement. The development of novel fluorophores from related heterocyclic systems like 2-aryl-1,2,3-triazoles, which act as selective sensors for enzymes and receptors, provides a blueprint for how pyrido[3,4-b]pyrazine derivatives could be similarly functionalized. mdpi.com
Contribution to the Rational Design of Novel Bioactive Compounds
The pyrido[3,4-b]pyrazine skeleton is a "medicinally privileged" scaffold, meaning it is a molecular framework that is recurrently found in biologically active compounds. This has made it a cornerstone for the rational design of novel therapeutics, particularly in oncology.
Researchers have successfully developed potent bioactive agents by strategically modifying the pyrido[3,4-b]pyrazine core. These efforts have led to the discovery of compounds with significant anticancer activity. For example, certain 1,2-dihydropyrido[3,4-b]pyrazines have shown potent cytotoxicity against cancer cell lines (e.g., L1210) and activity against lymphocytic leukemia P-388 in mice, with their mechanism of action attributed to the disruption of mitosis. nih.govnih.gov One such compound, NSC 370147, was found to inhibit the polymerization of tubulin, a critical process for cell division. nih.gov
The scaffold has also been instrumental in designing targeted protein kinase inhibitors.
FLT3 Inhibitors: A series of pyrido[3,4-b]pyrazin-2(1H)-one derivatives were designed and synthesized as potent inhibitors of Fms-like tyrosine kinase 3 (FLT3), a receptor mutation implicated in acute myeloid leukemia (AML). nih.gov One lead compound from this series demonstrated potent activity against both wild-type and mutant forms of FLT3 and exhibited metabolic stability, marking it as a promising candidate for further AML drug development. nih.gov
MKK4 Inhibitors: Through a rational "off-to-on-target" strategy, researchers transformed an unselective kinase inhibitor into a highly selective inhibitor of mitogen-activated protein kinase kinase 4 (MKK4), a potential target for treating degenerative liver diseases. nih.govresearchgate.net This work led to the development of selective 1,4-dihydropyrido[3,4-b]pyrazin-3(2H)-one MKK4 inhibitors. nih.gov
General Kinase Inhibitors: A family of disubstituted pyrido[3,4-b]pyrazines was identified as a valuable series for designing inhibitors against a panel of seven cancer-related protein kinases. rsc.org Structure-activity relationship (SAR) studies identified key pharmacophoric groups necessary for binding to these therapeutic targets. rsc.org
| Compound Class | Biological Target | Therapeutic Area | Key Findings | Reference |
|---|---|---|---|---|
| 1,2-Dihydropyrido[3,4-b]pyrazines | Tubulin | Cancer | Inhibits tubulin polymerization, leading to mitotic arrest and cytotoxicity in leukemia cells. | nih.govnih.gov |
| Pyrido[3,4-b]pyrazin-2(1H)-ones | FLT3 Kinase (wild-type & mutants) | Acute Myeloid Leukemia (AML) | Compound 13 showed potent kinase inhibition (IC50 = 29.54 nM for FLT3-D835Y) and cellular potency (IC50 = 15.77 nM in MV4-11 cells). | nih.gov |
| 1,4-Dihydropyrido[3,4-b]pyrazin-3(2H)-ones | MKK4 Kinase | Degenerative Liver Disease | Rational design led to highly selective inhibitors of MKK4, a regulator of hepatocyte regeneration. | nih.govresearchgate.net |
| Disubstituted Pyrido[3,4-b]pyrazines | Panel of Cancer-Related Kinases | Cancer | Identified as a versatile scaffold with several analogues active at low micromolar IC50 values. | rsc.org |
Patent Landscape and Innovation in Pyrido[3,4-b]pyrazine Chemistry
The therapeutic potential of pyrido[3,4-b]pyrazine derivatives has resulted in a significant and active patent landscape. The diverse pharmacological properties associated with this scaffold have driven considerable research and development, leading to numerous patent applications covering novel compounds, synthetic methods, and therapeutic uses. researchgate.net
A search of chemical databases reveals patents associated with the core pyrido[3,4-b]pyrazine structure. nih.gov The patent literature for pyrazine derivatives, in general, is extensive, covering applications as antibacterial, antifungal, anti-inflammatory, and anticancer agents. researchgate.net This broad interest is mirrored in the specific case of fused systems like pyrido[3,4-b]pyrazines and related scaffolds such as pyrazolo[3,4-b]pyridines, for which thousands of patents have been filed. mdpi.com
The innovation in this area focuses on:
Novel Chemical Entities: Patents frequently claim new derivatives with unique substitution patterns designed to improve potency, selectivity, and pharmacokinetic properties.
Therapeutic Applications: A major focus of patent activity is the use of these compounds for treating specific diseases, particularly various forms of cancer. nih.gov
Synthetic Processes: Novel and efficient synthetic routes to produce these complex molecules are also a subject of intellectual property protection.
This robust patent landscape indicates a high level of commercial and academic interest in pyrido[3,4-b]pyrazine chemistry, suggesting that new discoveries and applications for this versatile scaffold will continue to emerge.
Future Research Directions and Translational Opportunities
Exploration of Novel and Sustainable Synthetic Routes for Dihydropyrido[3,4-b]pyrazin-2-ol
The development of efficient and environmentally benign synthetic methodologies is a cornerstone of modern medicinal chemistry. For 1,2-Dihydropyrido[3,4-b]pyrazin-2-ol and its analogs, future research will likely focus on green chemistry principles to minimize environmental impact and improve scalability.
Key areas for exploration include:
Green Solvents and Catalysts: Traditional synthetic routes for nitrogen heterocycles often rely on hazardous organic solvents and heavy metal catalysts. Future approaches could involve the use of greener alternatives such as deep eutectic solvents (DES), ionic liquids, or water-based reaction systems. ijarsct.co.in The development and application of biocatalysts, such as engineered enzymes, could offer highly selective and mild reaction conditions for the synthesis of the pyridopyrazine core. ijarsct.co.in
Microwave and Ultrasound-Assisted Synthesis: These techniques have the potential to significantly reduce reaction times and energy consumption. ijarsct.co.in Microwave-assisted organic synthesis, in particular, has emerged as a powerful tool for the rapid and efficient construction of heterocyclic frameworks. ijarsct.co.in
One-Pot and Multicomponent Reactions: Designing synthetic strategies that involve one-pot multicomponent reactions can enhance efficiency by reducing the number of intermediate purification steps, saving time and resources. nih.gov For instance, a one-pot annelation reaction of pentafluoropyridine (B1199360) with appropriate diamines has been shown to readily produce polyfunctional tetrahydropyrido[3,4-b]pyrazine scaffolds. acs.orgnih.gov
Flow Chemistry: Continuous-flow systems offer advantages in terms of safety, scalability, and process control. A continuous-flow method catalyzed by enzymes has been successfully developed for the synthesis of pyrazinamide derivatives, demonstrating the potential of this technology for the production of related heterocyclic compounds. nih.gov
Iron-Catalyzed Cyclization: The use of earth-abundant and non-toxic metals like iron as catalysts is a key aspect of sustainable chemistry. An iron-catalyzed cyclization of ketoxime acetates and aldehydes has been developed for the green synthesis of substituted pyridines, a method that could be adapted for the pyridopyrazine scaffold. rsc.org
By focusing on these sustainable approaches, researchers can develop more efficient, cost-effective, and environmentally friendly methods for the synthesis of this compound and its derivatives, facilitating their broader investigation and potential translation.
Advanced Mechanistic Elucidation of Biological Activities at the Molecular Level
While preliminary studies have indicated the biological potential of dihydropyrido[3,4-b]pyrazines, a deeper understanding of their mechanism of action at the molecular level is crucial for their development as therapeutic agents. Future research in this area should focus on:
Target Identification and Validation: Identifying the specific molecular targets of this compound is a primary objective. Techniques such as affinity chromatography, proteomics, and chemical genetics can be employed to isolate and identify the protein targets with which the compound interacts.
Structural Biology: Elucidating the three-dimensional structure of this compound bound to its biological target(s) through X-ray crystallography or cryo-electron microscopy can provide invaluable insights into the binding mode and the key molecular interactions. This information is critical for understanding the basis of its biological activity and for guiding the rational design of more potent and selective analogs.
Biophysical and Biochemical Assays: A battery of biophysical and biochemical assays should be employed to characterize the binding affinity, kinetics, and functional consequences of the compound-target interaction. Techniques such as surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and enzyme kinetics assays can provide quantitative data on the molecular interactions.
Cellular and Systems Biology Approaches: To understand the broader biological effects of this compound, systems-level analyses are necessary. Transcriptomics, proteomics, and metabolomics can reveal the downstream cellular pathways and networks that are modulated by the compound, providing a comprehensive picture of its biological activity.
A thorough understanding of the molecular mechanisms underlying the biological activities of this compound will be essential for its optimization as a potential therapeutic agent and for identifying patient populations that are most likely to respond to treatment.
Rational Design and Synthesis of Highly Selective Dihydropyrido[3,4-b]pyrazin-2-ol Analogs
Building upon a detailed understanding of its molecular mechanism of action, the rational design and synthesis of novel analogs of this compound can lead to compounds with improved potency, selectivity, and pharmacokinetic properties. Key strategies include:
Structure-Activity Relationship (SAR) Studies: Systematic modification of the this compound scaffold and evaluation of the biological activity of the resulting analogs will establish a comprehensive SAR. This will help to identify the key structural features required for potent and selective activity. For example, SAR studies on disubstituted pyrido[3,4-b]pyrazines have identified the 4-(piperidin-1-yl)aniline moiety as a crucial pharmacophoric group for binding to protein kinases. rsc.org
Fragment-Based Drug Discovery (FBDD): This approach involves identifying small molecular fragments that bind to the target of interest and then growing or linking these fragments to generate more potent lead compounds. FBDD can be a powerful strategy for exploring the chemical space around the dihydropyrido[3,4-b]pyrazine scaffold.
Scaffold Hopping: This strategy involves replacing the core dihydropyrido[3,4-b]pyrazine scaffold with other structurally distinct but functionally equivalent heterocyclic systems. This can lead to the discovery of novel chemical series with improved drug-like properties.
Introduction of Fluorine and Other Halogens: The strategic incorporation of fluorine atoms or other halogens into the molecule can significantly impact its metabolic stability, binding affinity, and pharmacokinetic profile. The reactivity of polyfluorinated pyridopyrazine systems with various nucleophiles demonstrates the potential for creating diverse polysubstituted derivatives. acs.org
Through these rational design approaches, it will be possible to generate a library of this compound analogs with optimized properties for further preclinical and clinical development.
Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction
The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery. These computational tools can be leveraged to accelerate the design and optimization of this compound analogs.
Predictive Modeling: AI/ML models can be trained on existing SAR data to predict the biological activity of virtual compounds. This allows for the in silico screening of large virtual libraries of dihydropyrido[3,4-b]pyrazine derivatives, prioritizing the most promising candidates for synthesis and experimental testing.
De Novo Drug Design: Generative AI models can be used to design novel molecules with desired properties from scratch. By providing the model with a set of desired parameters (e.g., high potency, selectivity, and good ADMET properties), it can generate novel dihydropyrido[3,4-b]pyrazine-based structures that have a high probability of success.
ADMET Prediction: Predicting the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of compounds early in the drug discovery process is crucial for avoiding late-stage failures. AI/ML models can be used to predict these properties for virtual analogs, enabling the selection of candidates with favorable pharmacokinetic and safety profiles.
The integration of AI and ML into the drug discovery pipeline for this compound has the potential to significantly reduce the time and cost associated with bringing a new drug to market.
Investigation of Non-Traditional Applications in Material Science and Catalysis
While the primary focus of research on pyrido[3,4-b]pyrazines has been in the biomedical field, their unique electronic and structural properties may also lend themselves to applications in material science and catalysis.
Organic Electronics: Nitrogen-rich heterocyclic compounds can exhibit interesting electronic properties. Future research could explore the potential of this compound and its derivatives as organic semiconductors, components of organic light-emitting diodes (OLEDs), or in other electronic devices. The pyrido[3,4-b]pyrazine (B183377) scaffold has been identified as a valuable resource in the development of advanced materials. chemimpex.com
Coordination Chemistry and Catalysis: The nitrogen atoms in the pyrido[3,4-b]pyrazine ring can act as ligands for metal ions. This suggests that these compounds could be used to create novel metal-organic frameworks (MOFs) or coordination complexes with catalytic activity. The ability of pyrazine (B50134) derivatives to participate in various coupling reactions highlights their potential in catalysis. tandfonline.comresearchgate.net
Polymers and Coatings: The incorporation of the rigid and stable pyrido[3,4-b]pyrazine scaffold into polymers could lead to materials with enhanced thermal stability, durability, and other desirable properties for use in advanced coatings and other applications. chemimpex.com
Exploring these non-traditional applications could uncover new and valuable uses for the this compound scaffold beyond the realm of medicine.
Discovery of Novel Biological Targets for Pyrido[3,4-b]pyrazine Scaffolds
The pyrido[3,4-b]pyrazine scaffold is a versatile platform for interacting with a variety of biological targets. While some targets have been identified, a systematic exploration for novel biological targets could reveal new therapeutic opportunities.
Phenotypic Screening: High-throughput phenotypic screening of diverse libraries of pyrido[3,4-b]pyrazine derivatives in various disease models (e.g., cancer cell lines, patient-derived organoids) can identify compounds with interesting biological activities without a priori knowledge of their molecular target.
Target Deconvolution: Once a compound with a desirable phenotype is identified, a variety of target deconvolution strategies can be employed to identify its molecular target. These include affinity-based methods, genetic approaches (e.g., CRISPR-Cas9 screening), and computational methods.
Chemical Proteomics: This approach uses chemical probes based on the pyrido[3,4-b]pyrazine scaffold to pull down interacting proteins from cell lysates, which can then be identified by mass spectrometry.
The discovery of novel biological targets for the pyrido[3,4-b]pyrazine scaffold could significantly expand its therapeutic potential and lead to the development of first-in-class drugs for a range of diseases.
Development of Advanced Analytical Methods for Real-Time Reaction Monitoring and Characterization
To support the synthesis and development of this compound and its analogs, the development of advanced analytical methods is essential.
Process Analytical Technology (PAT): The implementation of PAT tools, such as in-line spectroscopy (e.g., FT-IR, Raman) and chromatography, can enable real-time monitoring of synthetic reactions. This allows for better process control, optimization of reaction conditions, and improved yields and purity.
High-Resolution Mass Spectrometry (HRMS): HRMS is a powerful tool for the structural characterization of novel compounds and the identification of impurities and degradation products. Advanced HRMS techniques, such as ion mobility-mass spectrometry, can provide even greater detail on the three-dimensional structure of molecules.
Advanced NMR Spectroscopy: Two-dimensional and multi-dimensional NMR techniques are indispensable for the unambiguous structural elucidation of complex heterocyclic molecules. The use of advanced NMR methods can also provide insights into the conformational dynamics of these compounds in solution.
The development and application of these advanced analytical methods will be crucial for ensuring the quality, consistency, and safety of this compound and its derivatives as they progress through the drug development pipeline.
Q & A
Q. What are optimized synthetic routes for 1,2-Dihydropyrido[3,4-b]pyrazin-2-ol, and how do reaction conditions influence yields?
The compound can be synthesized via condensation of precursors (e.g., compounds 15 and 16) in ethanol under reflux, yielding 34% product. However, adding 3 equivalents of HCl (2N) significantly improves the yield to 83% by forming a stable hydrochloride salt . Alternative routes, such as the Mamedov rearrangement, may also be explored for derivatives, though mechanistic details require further validation .
| Method | Conditions | Yield | Key Observations |
|---|---|---|---|
| Ethanol reflux | Neutral, 34% isolated | 34% | Partial decomposition during purification |
| Ethanol + HCl (2N) | Acidic, forms hydrochloride salt | 83% | Enhanced stability and crystallinity |
Q. How is the structure of this compound confirmed post-synthesis?
X-ray crystallography is critical for unambiguous structural confirmation. For example, the ORTEP representation derived from X-ray diffraction resolved the planar pyrido-pyrazine core and hydroxyl positioning . Complementary techniques like H NMR (e.g., CH signal at 6.74 ppm for protonated forms) and HRMS are used for preliminary characterization, though instability during recrystallization may limit full analysis .
Q. What initial biological activities have been identified for this compound?
Structural analogs of this compound exhibit corticotropin-releasing factor-1 (CRF-1) receptor antagonism, suggesting potential neuropharmacological applications . Derivatives with fused quinoxaline or benzisoxazole moieties show dual inhibition of BET proteins and polo-like kinases (PLKs), indicating anticancer potential .
Advanced Research Questions
Q. How can enantioselective synthesis be achieved for derivatives of this compound?
Nitrogen-heterocyclic carbene (NHC) catalysis enables asymmetric [3+2] or [3+4] annulation reactions, achieving enantiomeric excess (ee) up to 99%. Microwave-assisted protocols (e.g., 150°C, 8 min in DMF) further enhance reaction efficiency for dihydropyrido-pyrimidine analogs .
Q. What computational methods predict interactions between this compound and biological targets like BET proteins?
Molecular docking and MD simulations are used to model binding to the acetyl-lysine binding site of BET bromodomains. Substituent effects (e.g., nitrobenzyl or indole groups) can be optimized via QSAR studies to improve binding affinity .
Q. How do structural modifications (e.g., substituent addition) affect pharmacological activity?
- Nitrobenzyl groups : Enhance kinase inhibition (e.g., PLK1) but may reduce solubility .
- Fluorinated benzisoxazole : Improves metabolic stability and blood-brain barrier penetration in neuroactive analogs .
- Quinoxaline fusion : Broadens antimicrobial and anticancer activity via redox modulation .
Data Contradiction and Resolution
Q. How can researchers resolve discrepancies in synthetic yields under varying acid conditions?
The 34% yield in neutral ethanol versus 83% in HCl highlights the role of protonation in stabilizing intermediates. Acidic conditions prevent decomposition by forming a hydrochloride salt, which is less prone to side reactions. Researchers should prioritize pH-controlled synthesis and characterize intermediates via H NMR to track protonation states .
Methodological Recommendations
- Synthesis Optimization : Use HCl to stabilize reactive intermediates and improve crystallinity .
- Characterization : Combine X-ray diffraction with dynamic NMR to monitor tautomeric equilibria .
- Biological Assays : Screen for BET/PLK inhibition using TR-FRET assays and validate CRF-1 antagonism in neuronal cell models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
